2,4,6-Trichloro-3-hydroxybenzoic acid

Description

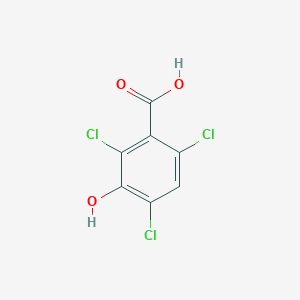

2,4,6-Trichloro-3-hydroxybenzoic acid (CAS No. 18750-04-4) is a halogenated derivative of benzoic acid with the molecular formula C₇H₃Cl₃O₃ and a molecular weight of 241.46 g/mol. Its structure features chlorine substituents at the 2-, 4-, and 6-positions and a hydroxyl group (-OH) at the 3-position of the benzene ring . The compound is classified under GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling .

Properties

IUPAC Name |

2,4,6-trichloro-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPUVFPHFYZNMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-3-hydroxybenzoic acid typically involves the chlorination of 3-hydroxybenzoic acid. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the complete chlorination of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems helps in achieving higher yields and purity of the final product. The process also involves rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of trichlorobenzoic acid.

Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like ammonia or alkyl halides are employed under basic conditions.

Major Products Formed

Oxidation: Trichlorobenzoic acid.

Reduction: Dichloro- or monochloro-hydroxybenzoic acids.

Substitution: Amino- or alkyl-substituted hydroxybenzoic acids.

Scientific Research Applications

Pharmaceutical Applications

- Analytical Reference Standard : TCHBA is utilized as a reference standard in pharmaceutical testing. It is included in the British Pharmacopoeia (BP) as a primary standard for quantitative assays, ensuring the accuracy of drug formulations and quality control processes .

- Drug Development : The compound's structural characteristics make it a candidate for developing new therapeutic agents. Its derivatives have shown potential in treating various conditions, including anti-inflammatory and antimicrobial activities. Research indicates that chlorinated benzoic acids can exhibit enhanced biological activity compared to their non-chlorinated counterparts .

Agricultural Applications

- Plant Protection Products : TCHBA has been explored for use in agrochemicals. Its derivatives can be nitrated to produce compounds like 2-nitro-5-hydroxybenzoic acid, which can then be condensed to create effective herbicides and fungicides . The chlorination enhances the efficacy of these compounds against pests while reducing toxicity to non-target species.

- Growth Regulators : Research has indicated that TCHBA may influence plant growth patterns. Its application as a plant growth regulator can lead to improved crop yields by modulating physiological processes within plants .

Materials Science Applications

- Polymer Synthesis : TCHBA can serve as a monomer in the synthesis of high-performance polymers. Its reactive functional groups allow it to participate in polymerization reactions, leading to materials with desirable thermal and mechanical properties .

- Coatings and Adhesives : The compound's chemical stability and resistance to degradation make it suitable for use in protective coatings and adhesives. Its incorporation into formulations can enhance durability and performance under various environmental conditions .

Case Studies

Mechanism of Action

The mechanism by which 2,4,6-Trichloro-3-hydroxybenzoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorine atoms contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

2,4,6-Tribromo-3-hydroxybenzoic Acid

- CAS No.: 14348-40-4

- Formula : C₇H₃Br₃O₃

- Molecular Weight : 374.81 g/mol

- Substituents : Bromine at 2,4,6; hydroxyl at 3.

- Key Differences: Bromine’s larger atomic radius and lower electronegativity compared to chlorine reduce hydrogen-bonding capacity but enhance steric hindrance. Higher molecular weight (374.81 vs. 241.46) due to bromine substitution. Potential applications in heavy-atom-containing pharmaceuticals or X-ray contrast agents .

3,5-Dichloro-2-hydroxybenzoic Acid

- CAS No.: 320-72-9

- Formula : C₇H₄Cl₂O₃

- Molecular Weight : 207.01 g/mol

- Substituents : Chlorine at 3,5; hydroxyl at 2.

- Key Differences :

Hydroxyl-Rich Analogues

2,4,6-Trihydroxybenzoic Acid

- CAS No.: 83-30-7

- Formula : C₇H₆O₅

- Molecular Weight : 170.12 g/mol

- Substituents : Hydroxyl groups at 2,4,5.

- Key Differences :

Methyl-Substituted Analogues

2,4,6-Trimethylbenzoic Acid

- CAS No.: 480-63-7

- Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol

- Substituents : Methyl groups at 2,4,6.

- Key Differences: Electron-donating methyl groups decrease acidity (pKa ~4.5) compared to chlorine derivatives. Higher lipophilicity, making it suitable for non-polar solvents or organic synthesis intermediates .

Mixed Functional Group Analogues

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- CAS No.: 331-39-5

- Formula : C₉H₈O₄

- Molecular Weight : 180.16 g/mol

- Substituents : Hydroxyl at 3,4; acrylic acid side chain.

- Key Differences :

- The acrylic side chain enables conjugation and antioxidant activity, unlike the trichloro derivative.

- Widely used in pharmacological and cosmetic research due to its natural origin and bioactivity .

Q & A

Basic Synthesis and Characterization

Q: What are the established methods for synthesizing 2,4,6-Trichloro-3-hydroxybenzoic acid, and how can its purity and structure be validated? A: Synthesis typically involves halogenation of hydroxybenzoic acid derivatives. For example, bromination methods for analogous compounds (e.g., 2,4,6-Tribromobenzoic acid) use reagents like bromine in acetic acid or HBr/H2O2 systems . For chlorination, similar protocols with Cl2 or SOCl2 may be adapted. Characterization requires:

- Elemental analysis (CHN): Confirms stoichiometry (e.g., C7H3Cl3O3 for this compound) .

- UV-Vis spectroscopy: Compare λmax values with reference data; derivatives like 2-hydroxy-4-substituted benzothiazolyl azo compounds show distinct absorption bands (e.g., 380–460 nm) .

- NMR and IR: Resolve structural ambiguities (e.g., hydroxyl and carboxylic proton signals) .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to minimize byproducts during chlorination of 3-hydroxybenzoic acid? A: Key factors include:

- Temperature control: Excessive heat may lead to dehydrohalogenation or decarboxylation.

- Catalyst selection: Lewis acids like FeCl3 can enhance regioselectivity for 2,4,6-trichlorination .

- Stoichiometry: Use excess Cl2 or SOCl2 to ensure complete substitution, but monitor for over-halogenation by TLC or HPLC .

- Byproduct analysis: For example, incomplete chlorination may yield mono- or di-chloro intermediates, detectable via LC-MS .

Conflicting Analytical Data Resolution

Q: How should researchers address overlapping signals or missing peaks in NMR/UV spectra of this compound derivatives? A:

- Decoupling experiments: Resolve overlapping proton signals in 1H NMR (e.g., aromatic protons at δ 7–8 ppm) .

- High-resolution MS: Confirm molecular ions (e.g., m/z 374.81 for C7H3Br3O3 analogs) .

- Comparative UV analysis: Use reference data for azo-linked derivatives (e.g., λmax shifts due to electron-withdrawing substituents) .

- X-ray crystallography: Resolve structural ambiguities in crystalline derivatives .

Reactivity in Derivative Synthesis

Q: What methodologies are effective for synthesizing bioactive derivatives (e.g., azo-linked or thiazolidine compounds) from this compound? A:

- Azo coupling: React with diazonium salts of aromatic amines under pH 8–10 to form stable azo bonds (e.g., 2-hydroxy-4-substituted benzothiazolyl azo derivatives) .

- Thiazolidine formation: Use mercaptoacetic acid or thiourea to generate heterocyclic derivatives; monitor reaction progress via FT-IR (C=O and S-H stretches) .

- Coordination chemistry: Test as a ligand for metal complexes (e.g., with Cu(II) or Fe(III)) using molar conductivity and magnetic susceptibility measurements .

Application in Coordination Chemistry

Q: How can the ligand properties of this compound be exploited in designing metal-organic frameworks (MOFs) or catalysts? A:

- Ligand design: The hydroxyl and carboxylic groups enable chelation with transition metals. For example:

- Synthesize Cu(II) complexes by refluxing with Cu(NO3)2 in ethanol/water .

- Characterize via ESR (for Cu(II) d9 systems) and cyclic voltammetry (redox activity) .

- MOF construction: Use hydrothermal methods with Zn(NO3)2; analyze porosity via BET surface area measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.